

Application Notes and Protocols: The Use of VIR-165 (VEGF165) in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VIR-165**

Cat. No.: **B1574771**

[Get Quote](#)

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor 165 (VEGF165), a key isoform of the VEGF-A family, is a potent signaling protein critical to the processes of vasculogenesis and angiogenesis—the formation of new blood vessels. In the realm of cell culture, recombinant VEGF165 is an indispensable tool for modeling and investigating a variety of cellular activities. It is extensively used to stimulate and study endothelial cell proliferation, migration, survival, and the formation of capillary-like structures in vitro. These assays are foundational in numerous research areas, including oncology, the study of ischemic diseases, and the development of pro- and anti-angiogenic therapeutic agents.

The biological effects of VEGF165 are mediated primarily through its binding to two receptor tyrosine kinases: VEGF Receptor 1 (VEGFR-1) and VEGF Receptor 2 (VEGFR-2), which are predominantly expressed on the surface of endothelial cells.^{[1][2]} This ligand-receptor interaction initiates a cascade of downstream signaling events, most notably involving the PI3K/Akt and MAPK signaling pathways, which are pivotal in regulating cell proliferation, survival, and motility.^{[3][4]}

These application notes provide detailed methodologies for the utilization of VEGF165 in key cell culture-based experiments.

Data Presentation

Table 1: Recommended Working Concentrations of VEGF165 for Common In Vitro Assays

The optimal concentration of VEGF165 can vary depending on the cell type, passage number, and specific experimental conditions. The following table provides a general guideline for commonly used assays.

Assay Type	Cell Line Example	Recommended VEGF165 Concentration Range	Typical Incubation Time
Cell Proliferation	HUVEC (Human Umbilical Vein Endothelial Cells)	1.0 - 10.0 ng/mL ^[2]	48 - 96 hours ^{[5][6]}
Cell Migration (Transwell/Boyden Chamber)	HUVEC	5 - 50 ng/mL ^[7]	4 - 24 hours
Tube Formation on Matrigel	HUVEC	10 - 50 ng/mL ^[8]	4 - 18 hours ^[9]
Signaling Pathway Activation (e.g., Western Blot)	HUVEC, HRMEC (Human Retinal Microvascular Endothelial Cells)	25 ng/mL ^[10]	5 - 60 minutes

Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 2: Quantitative Data on VEGF165 Bioactivity

The following table summarizes key quantitative parameters related to the biological activity of VEGF165 in various assays.

Parameter	Cell Line/System	Method	Value
ED50 for Cell Proliferation	HUVEC	Cell Proliferation Assay	1.0 - 10.0 ng/mL [2][3]
EC50 for Cell Proliferation	HUVEC	PrestoBlue® Cell Viability Assay	0.3 - 3.75 ng/mL [6]
ED50 for VEGFR2 Activation	Primary HRMEC	In-Cell Western Assay	254 pM
Optimal Migration Concentration	Endothelial Cells	Transwell Migration Assay	~50 ng/mL [7]

Experimental Protocols

Reconstitution of Lyophilized Recombinant VEGF165

Proper reconstitution is critical for maintaining the biological activity of the protein.

- Materials:
 - Lyophilized recombinant human VEGF165
 - Sterile, pyrogen-free water, PBS, or 4 mM HCl
 - Sterile, low-protein-binding microcentrifuge tubes
 - Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) (optional, as a carrier protein)
- Protocol:
 - Briefly centrifuge the vial of lyophilized VEGF165 to ensure the powder is at the bottom. [6]
 - Aseptically reconstitute the protein in sterile distilled water or an aqueous buffer to a concentration of 0.1-0.33 mg/mL. Some suppliers recommend sterile 4 mM HCl. Always refer to the manufacturer's specific instructions.

- To enhance long-term stability, the addition of a carrier protein such as 0.1% BSA or HSA is recommended for the stock solution.[3]
- Gently pipette the solution to mix; do not vortex.
- Aliquot the reconstituted VEGF165 into working volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C to -80°C for long-term storage. Once thawed, an aliquot can be stored at 4°C for short-term use (up to one month).[3][11]

Endothelial Cell Proliferation Assay

This assay measures the mitogenic effect of VEGF165 on endothelial cells.

- Materials:

- HUVECs
- Complete endothelial cell growth medium (e.g., EGM-2)
- Basal medium with reduced serum (e.g., 1-2% FBS)
- Reconstituted VEGF165
- 96-well tissue culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue®)
- Luminescence or fluorescence plate reader

- Protocol:

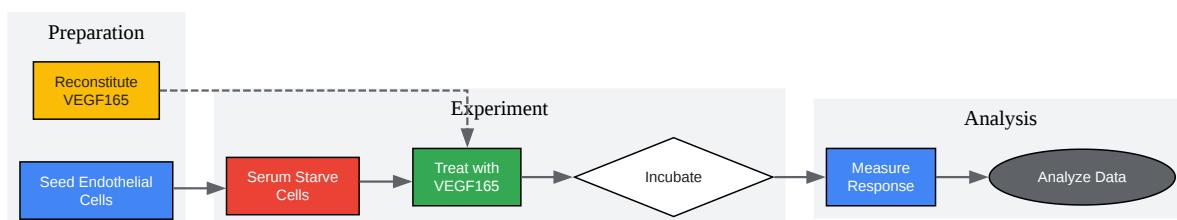
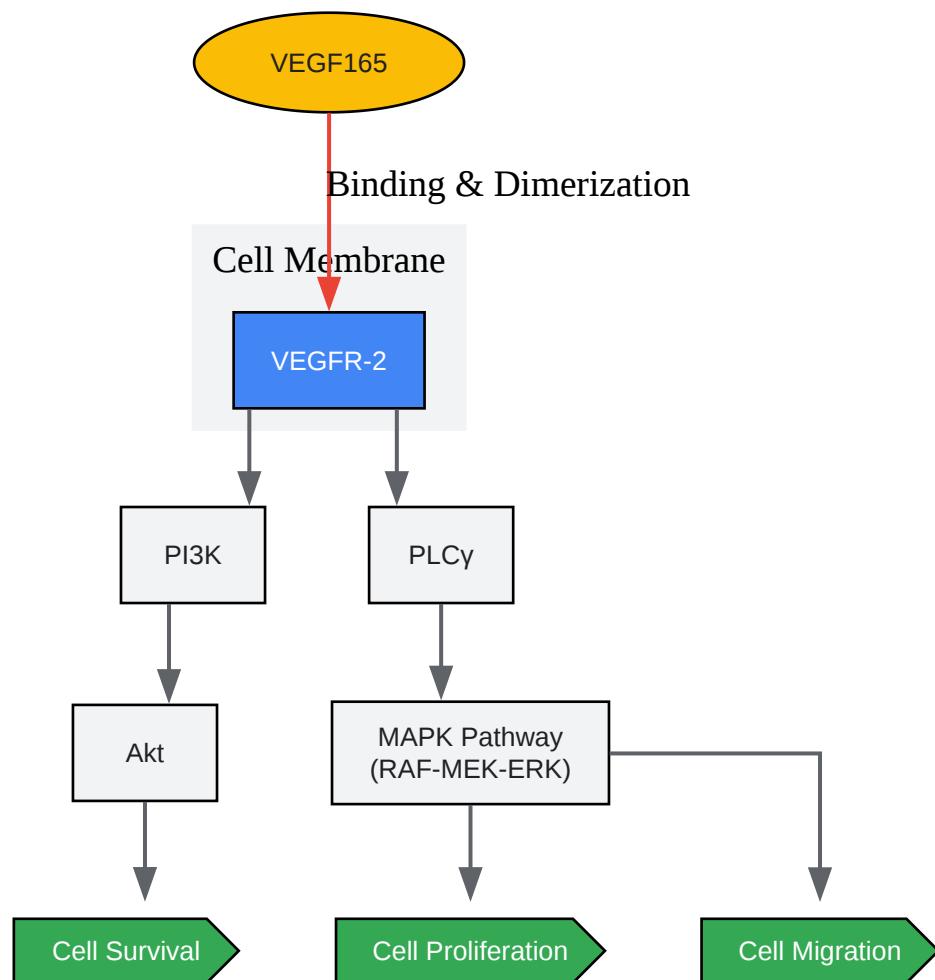
- Seed HUVECs in a 96-well plate at a density of 3×10^3 to 5×10^3 cells per well in complete growth medium.
- Incubate overnight at 37°C in a 5% CO₂ incubator.

- The following day, gently aspirate the complete medium and wash the cells once with PBS.
- Replace the medium with basal medium containing reduced serum and serum-starve the cells for 4-6 hours.
- Prepare serial dilutions of VEGF165 in the reduced-serum basal medium.
- Add the VEGF165 dilutions to the corresponding wells. Include a negative control (basal medium only) and a positive control (complete growth medium).
- Incubate for 48 to 96 hours.[\[5\]](#)[\[6\]](#)
- Add the cell viability reagent according to the manufacturer's protocol.
- Measure the luminescence or fluorescence using a plate reader.
- Plot the signal intensity against the VEGF165 concentration to determine the dose-response curve and ED50.

In Vitro Tube Formation Assay (Angiogenesis Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

- Materials:



- HUVECs
- Basement membrane extract (e.g., Matrigel® or Geltrex™)
- Pre-chilled 96-well or 48-well plates
- Reconstituted VEGF165
- Inverted microscope with imaging capabilities
- Calcein AM (optional, for fluorescent visualization)

- Protocol:

- Thaw the basement membrane extract on ice overnight.
- Coat the wells of a pre-chilled plate with 50 µL (for 96-well) or 150 µL (for 48-well) of the basement membrane extract.[9]
- Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[9]
- Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10⁵ cells/mL.[9]
- Add VEGF165 to the cell suspension to the desired final concentration (e.g., 20 ng/mL).
- Carefully seed 100 µL of the cell suspension onto the solidified gel.[12]
- Incubate at 37°C for 4 to 18 hours. Monitor tube formation periodically.[9]
- Visualize the tubes using a light microscope. For enhanced visualization, cells can be pre-labeled or stained with Calcein AM.[13]
- Capture images and quantify the extent of tube formation by measuring parameters like total tube length, number of nodes, and number of branches using image analysis software.

Mandatory Visualizations

VEGF165 Signaling Cascade

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human VEGF-165 ELISA Development Kit (TMB) (900-T10K) - Invitrogen [thermofisher.com]
- 2. Human VEGF-165 Recombinant Protein (100-20-10UG) [thermofisher.com]
- 3. Human VEGF-165 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 4. antbioinc.com [antbioinc.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. HumanKine® recombinant human VEGF165 protein | Proteintech [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Combined Transfer of Human VEGF165 and HGF Genes Renders Potent Angiogenic Effect in Ischemic Skeletal Muscle | PLOS One [journals.plos.org]
- 11. Recombinant Human VEGF 165 Protein - Leinco Technologies [leinco.com]
- 12. promocell.com [promocell.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: The Use of VIR-165 (VEGF165) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574771#how-to-use-vir-165-in-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com